molecular formula C17H16N4O3 B7684032 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline

2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline

Cat. No. B7684032
M. Wt: 324.33 g/mol
InChI Key: BJISPKGDWZAYFA-UHFFFAOYSA-N
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Description

2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline involves the reaction of 2-nitroaniline with propionyl chloride to form N-propionyl-2-nitroaniline, which is then reacted with phenylhydrazine to form 2-nitro-4-phenyl-1,2,4-oxadiazole. This intermediate is then reacted with N-propylaniline to form the final product.

Starting Materials
2-nitroaniline, propionyl chloride, phenylhydrazine, N-propylaniline

Reaction
Step 1: 2-nitroaniline is reacted with propionyl chloride in the presence of a base such as pyridine to form N-propionyl-2-nitroaniline., Step 2: N-propionyl-2-nitroaniline is then reacted with phenylhydrazine in the presence of a catalyst such as acetic acid to form 2-nitro-4-phenyl-1,2,4-oxadiazole., Step 3: Finally, 2-nitro-4-phenyl-1,2,4-oxadiazole is reacted with N-propylaniline in the presence of a base such as potassium carbonate to form 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline.

properties

IUPAC Name

2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-10-18-14-9-8-13(11-15(14)21(22)23)17-19-16(20-24-17)12-6-4-3-5-7-12/h3-9,11,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJISPKGDWZAYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline

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